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Compound of Interest

Compound Name: 1,2-Dichloropropane

Cat. No.: B7799083

Spectral Analysis of 1,2-Dichloropropane: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral properties of 1,2-
Dichloropropane (CHsCHCICH=2CI), a significant chemical intermediate. The following sections
detail its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy (*H and
13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document includes
comprehensive data tables, detailed experimental protocols, and visualizations to facilitate a
thorough understanding of its molecular structure and behavior under various analytical
conditions.

Data Presentation

The spectral data for 1,2-Dichloropropane is summarized in the tables below for easy
reference and comparison.

'H NMR Spectral Data

The *H NMR spectrum of 1,2-Dichloropropane is complex due to the presence of a chiral
center, which renders the two methylene protons on C1 diastereotopic and thus chemically
non-equivalent.
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. . Coupling
Chemical Shift L .
Solvent Multiplicity Constant (J) Assignment
(3) ppm
Hz
CDCIs ~1.60 Doublet ~6.4 -CHs (3H)
Doublet of Jgem = ~11.0,
~3.52 ) -CH2ClI (1H)
Doublets Jvic =~7.9
Doublet of Jgem = ~11.0,
~3.78 ] -CH2ClI (1H)
Doublets Jvic=~4.9
~4.10 Multiplet - -CHCI- (1H)
DMSO-ds 1.611 Doublet 6.4 -CHs (3H)
Doublet of Jgem =-11.0,
3.592 _ -CH2ClI (1H)
Doublets Jvic=7.9
Doublet of Jgem =-11.0,
3.743 , -CH2ClI (1H)
Doublets Jvic=4.9
4.139 Multiplet - -CHCI- (1H)

Note: Chemical shifts and coupling constants can vary slightly depending on the specific

spectrometer and experimental conditions.

3C NMR Spectral Data

The proton-decoupled 3C NMR spectrum of 1,2-Dichloropropane shows three distinct

signals, corresponding to the three non-equivalent carbon atoms in the molecule.

Solvent Chemical Shift (6) ppm Assignment
CDCls ~22.5 -CHs

~52.0 -CH:CI

~58.0 -CHCI-

Infrared (IR) Spectroscopy Data
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The IR spectrum of 1,2-Dichloropropane exhibits characteristic absorption bands for an alkyl

halide.
Wavenumber (cm~?) Intensity Assignment
2980-2920 Strong C-H stretch (alkane)
1450-1430 Medium C-H bend (methylene and

methyl)

1380-1370 Medium C-H bend (methyl)
1300-1150 Medium -CH2Cl wag
850-550 Strong C-Cl stretch

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of 1,2-Dichloropropane shows a characteristic

fragmentation pattern, including isotopic peaks due to the presence of chlorine (3>Cl and 3’Cl).

The molecular weight of 1,2-Dichloropropane is 112.99 g/mol .[1]
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miz Relative Intensity (%) Proposed Fragment lon
27 High [C2Hs]*
39 Moderate [CsHs]*
41 High [CsHs]*
62 High [C3H6CI]* (with 35Cl)
) [CsH7CI]* (with 35Cl) /
63 Very High (Base Peak)
[C2H3Cl]*e
64 Moderate [C3HeCI+ (with 37Cl)
[CsH7CI]* (with 37Cl) /
65 Moderate
[C2HsCl]*e
76 Low [C3HsCI]*e (with 3°Cl)
78 Low [C3HsCI]*e (with 37Cl)
112 Low [C3HeCl2]** (M*, with two 35Cl)
[C3H6Cl2] e (M+2, with one
114 Low
35Cl and one 3’Cl)
[C3HeCl2] e (M+4, with two
116 Very Low

7Cl)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy (*H and **C)

Objective: To obtain high-resolution *H and *3C NMR spectra of 1,2-Dichloropropane.
Materials:
e 1,2-Dichloropropane sample

o Deuterated solvent (e.g., CDCls or DMSO-ds)
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5 mm NMR tubes

Pasteur pipette

Glass wool

Vortex mixer

Procedure:

Sample Preparation:

o For 'H NMR, dissolve 5-25 mg of 1,2-Dichloropropane in approximately 0.6-0.7 mL of the
chosen deuterated solvent in a small vial.

o For 3C NMR, a more concentrated solution is preferable; dissolve 50-100 mg of the
sample in 0.6-0.7 mL of the solvent.

Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the prepared solution
through the pipette directly into a clean, dry 5 mm NMR tube to remove any particulate
matter.

Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous
solution.

Instrument Setup:

o Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth.
o Place the sample into the NMR magnet.

Data Acquisition:

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.
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o Acquire the *H spectrum, followed by the 13C spectrum using standard acquisition
parameters. For 13C, proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain a neat IR spectrum of liquid 1,2-Dichloropropane.
Materials:

e 1,2-Dichloropropane sample

e FTIR spectrometer

o Two NaCl or KBr salt plates

o Pasteur pipette

o Acetone (for cleaning)

o Kimwipes

Procedure:

o Plate Preparation: Ensure the salt plates are clean and dry. If necessary, rinse them with a
small amount of acetone and gently wipe them with a Kimwipe. Handle the plates by their
edges to avoid transferring moisture and oils.

o Sample Application: Place one drop of 1,2-Dichloropropane onto the center of one salt
plate using a Pasteur pipette.

o Assembly: Carefully place the second salt plate on top of the first, allowing the liquid to
spread into a thin, uniform film between the plates.

e Spectrum Acquisition:
o Place the assembled salt plates into the sample holder of the FTIR spectrometer.

o Acquire a background spectrum with an empty sample compartment.
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o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background.

o Cleaning: After analysis, disassemble the plates, rinse them thoroughly with acetone, and
dry them with a Kimwipe. Store the plates in a desiccator.

Mass Spectrometry (Electron lonization)

Objective: To obtain the electron ionization (EI) mass spectrum of 1,2-Dichloropropane.
Materials:

e 1,2-Dichloropropane sample

e Gas chromatograph-mass spectrometer (GC-MS) with an El source

e Microsyringe

Procedure:

e Sample Introduction:

o For a volatile liquid like 1,2-Dichloropropane, direct injection into the ion source via a
heated probe or, more commonly, introduction through a gas chromatograph is employed.

o If using GC-MS, inject a small volume (e.g., 1 pL) of a dilute solution of 1,2-
Dichloropropane in a volatile solvent (e.g., dichloromethane) into the GC injection port.

¢ lonization:

o The sample molecules are vaporized and enter the ion source, which is under high
vacuum.

o In the ion source, the gaseous molecules are bombarded by a beam of high-energy
electrons (typically 70 eV). This causes the ejection of an electron from the molecule,
forming a molecular ion (M+*e).
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e Fragmentation: The high internal energy of the molecular ion causes it to fragment into
smaller, positively charged ions and neutral radicals.

e Mass Analysis: The positively charged ions are accelerated out of the ion source and into the
mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge
ratio (m/z).

» Detection: The separated ions are detected, and their abundance is recorded, generating the
mass spectrum.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key structural and logical
relationships for the spectral analysis of 1,2-Dichloropropane.

Molecular Structure of 1,2-Dichloropropane

Proton Environments:
Ha & Hb: Diastereotopic
Hc: Methine
Hd: Methyl
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Click to download full resolution via product page

Caption: Molecular structure of 1,2-Dichloropropane with non-equivalent protons.
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[CH2CI]*
m/z = 49, 51

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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